molecular formula C11H20O2 B085832 Rhodinyl formate CAS No. 141-09-3

Rhodinyl formate

Cat. No.: B085832
CAS No.: 141-09-3
M. Wt: 184.27 g/mol
InChI Key: VMBKZHMLQXCNCP-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodinyl formate is synthesized by treating rhodinol with formic acid. Rhodinol is extracted from geranium essential oil, and its composition is dependent on the geraniol–citronellol ratio existing in the rhodinol used for esterification . The reaction typically involves the following steps:

  • Extraction of rhodinol from geranium essential oil.
  • Esterification of rhodinol with formic acid under controlled conditions to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodinol and formic acid, with precise control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rhodinyl formate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to produce rhodinol and formic acid.

    Oxidation: It can undergo oxidation reactions to form corresponding aldehydes or acids.

    Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Rhodinol and formic acid.

    Oxidation: Corresponding aldehydes or acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Rhodinyl formate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rhodinyl formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic rose-like odor. The molecular targets include specific olfactory receptor proteins that bind to the compound and initiate a signal transduction pathway, resulting in the sensation of smell .

Comparison with Similar Compounds

  • Citronellyl formate
  • Geranyl formate
  • Linalyl formate

Comparison: Rhodinyl formate is unique due to its distinct rose-like, leafy odor, which sets it apart from other similar compounds. While citronellyl formate and geranyl formate also have floral scents, they lack the specific leafy and bittersweet notes characteristic of this compound. Linalyl formate, on the other hand, has a more citrusy and less floral aroma .

Properties

CAS No.

141-09-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-7-enyl] formate

InChI

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h9,11H,1,4-8H2,2-3H3/t11-/m0/s1

InChI Key

VMBKZHMLQXCNCP-NSHDSACASA-N

SMILES

CC(CCCC(=C)C)CCOC=O

Isomeric SMILES

C[C@@H](CCCC(=C)C)CCOC=O

Canonical SMILES

CC(CCCC(=C)C)CCOC=O

density

0.901-0.908

Key on ui other cas no.

141-09-3

physical_description

colourless to slightly yellow liquid/leafy, rose-like odour

Pictograms

Irritant

solubility

soluble in alcohol, most fixed oils;  insoluble in glycerol, propylene glycol, water
1 ml in 2 ml 80% alcohol gives clear soln (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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